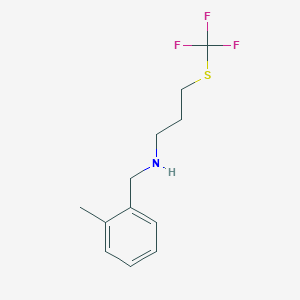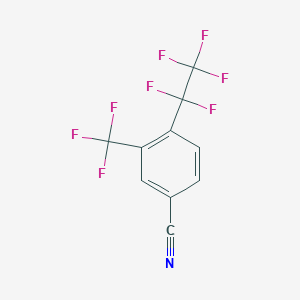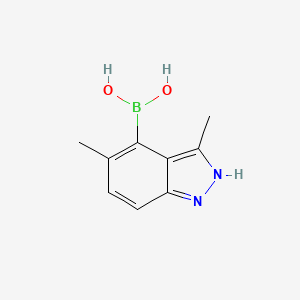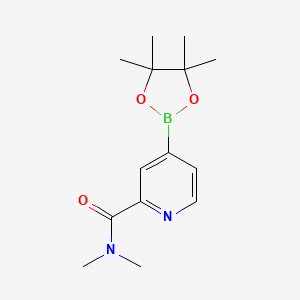![molecular formula C9H14ClN3O B11761820 (E)-N-[4-amino-1-(pyridin-3-yl)butylidene]hydroxylamine hydrochloride](/img/structure/B11761820.png)
(E)-N-[4-amino-1-(pyridin-3-yl)butylidene]hydroxylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-[4-amino-1-(pyridin-3-yl)butylidene]hydroxylamine hydrochloride is a synthetic organic compound characterized by the presence of a pyridine ring, an amino group, and a hydroxylamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[4-amino-1-(pyridin-3-yl)butylidene]hydroxylamine hydrochloride typically involves the following steps:
Formation of the Aldehyde Intermediate: The starting material, 4-aminobutanal, is synthesized through the reduction of 4-aminobutyronitrile using a reducing agent such as lithium aluminum hydride (LiAlH4).
Condensation Reaction: The aldehyde intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base like sodium acetate to form the oxime.
Cyclization and Purification: The oxime undergoes cyclization to form the desired product, which is then purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) to convert the oxime group back to the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: N-bromosuccinimide (NBS), halogenated solvents
Major Products
Oxidation: Nitroso and nitro derivatives
Reduction: Corresponding amine
Substitution: Halogenated pyridine derivatives
科学的研究の応用
Chemistry
In organic synthesis, (E)-N-[4-amino-1-(pyridin-3-yl)butylidene]hydroxylamine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in the development of biochemical probes due to its ability to interact with biological macromolecules. It can be used to study enzyme mechanisms and protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to form stable complexes with metal ions makes it a candidate for the development of metal-based drugs.
Industry
In the materials science industry, this compound is explored for its use in the synthesis of polymers and other advanced materials with specific properties.
作用機序
The mechanism by which (E)-N-[4-amino-1-(pyridin-3-yl)butylidene]hydroxylamine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing the activity of these targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
- N-(4-aminobutyl)hydroxylamine
- N-(pyridin-3-yl)hydroxylamine
- 4-aminopyridine
Uniqueness
(E)-N-[4-amino-1-(pyridin-3-yl)butylidene]hydroxylamine hydrochloride is unique due to the presence of both a pyridine ring and a hydroxylamine moiety, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile scaffold for the development of new molecules with tailored properties.
特性
分子式 |
C9H14ClN3O |
|---|---|
分子量 |
215.68 g/mol |
IUPAC名 |
(NZ)-N-(4-amino-1-pyridin-3-ylbutylidene)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C9H13N3O.ClH/c10-5-1-4-9(12-13)8-3-2-6-11-7-8;/h2-3,6-7,13H,1,4-5,10H2;1H/b12-9-; |
InChIキー |
NGQBRIXEPATEQZ-MWMYENNMSA-N |
異性体SMILES |
C1=CC(=CN=C1)/C(=N\O)/CCCN.Cl |
正規SMILES |
C1=CC(=CN=C1)C(=NO)CCCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1R)-1-(naphthalen-1-yl)ethyl][(1R)-1-phenylethyl]amine](/img/structure/B11761740.png)
![tert-Butyl (S)-(2-(aminomethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)carbamate](/img/structure/B11761751.png)


![(3-Hydroxy-1,1-dioxido-2,3-dihydrobenzo[b]thiophen-5-yl)boronic acid](/img/structure/B11761784.png)

![3-[4-Fluoro-3-(trifluoromethyl)phenyl]azetidin-3-ol](/img/structure/B11761797.png)




![[Cyclopropyl-(3-methyl-benzyl)-amino]-acetic acid](/img/structure/B11761821.png)


